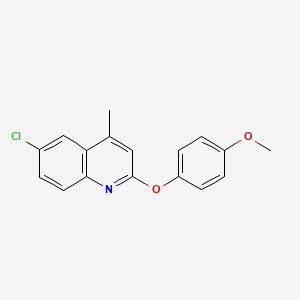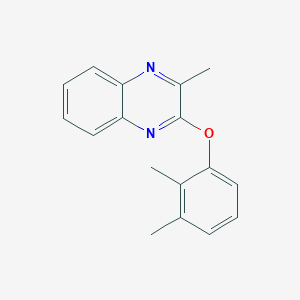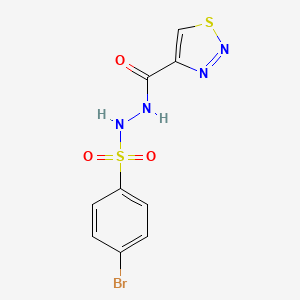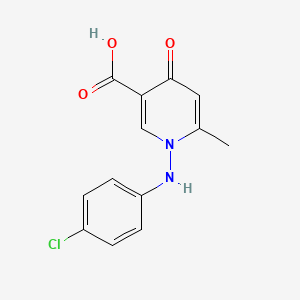
6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline
Overview
Description
6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . This compound, in particular, is known for its potential therapeutic applications due to its unique chemical structure.
Preparation Methods
The synthesis of 6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline involves several steps. One common method includes the reaction of 6-chloro-4-methylquinoline with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Scientific Research Applications
6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives, which are valuable in various chemical reactions and processes.
Industry: It is used in the production of dyes, materials, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, it may interact with other enzymes and receptors, contributing to its therapeutic effects.
Comparison with Similar Compounds
6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a different substitution pattern on the quinoline ring.
Quinoline N-oxide: This compound is an oxidized form of quinoline and exhibits different chemical properties.
2-Phenylquinoline: This derivative has a phenyl group instead of a methoxyphenoxy group, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-2-(4-methoxyphenoxy)-4-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-11-9-17(19-16-8-3-12(18)10-15(11)16)21-14-6-4-13(20-2)5-7-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLDIMBGMXTTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl butyrate](/img/structure/B3037372.png)
![4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3037373.png)
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B3037375.png)


![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanol](/img/structure/B3037384.png)
![3-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide](/img/structure/B3037385.png)
![4-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide](/img/structure/B3037386.png)
![2-(4-chlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B3037387.png)
![2-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B3037388.png)

![(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3037390.png)
![2-chloro-4-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3-carbonitrile](/img/structure/B3037393.png)
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037394.png)
